2-({[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole
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Overview
Description
The compound contains several functional groups including a triazole ring, an oxadiazole ring, a thioether group, and a methoxy group attached to a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the connectivity of the functional groups. The presence of the heterocyclic rings would likely impart rigidity to the molecule, while the methoxy and propyl groups could provide some flexibility .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the triazole and oxadiazole rings might participate in reactions with electrophiles or nucleophiles. The thioether group could be susceptible to oxidation, and the methoxy group could undergo reactions involving the breaking of the carbon-oxygen bond .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the chlorine atom might increase the compound’s polarity and influence its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for research on the compound would depend on its properties and the results of initial studies. It could be interesting to explore its potential uses in fields such as medicinal chemistry, materials science, or as a building block in the synthesis of complex molecules .
Properties
IUPAC Name |
2-[[5-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-5-propyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2S/c1-3-4-12-18-19-13(23-12)8-24-15-17-14(20-21-15)10-7-9(16)5-6-11(10)22-2/h5-7H,3-4,8H2,1-2H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTCRINMRFGLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)CSC2=NNC(=N2)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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